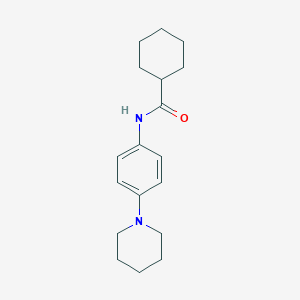![molecular formula C17H14N2O3S B238760 N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
Mécanisme D'action
N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds irreversibly to the cysteine residue at position 481 of BTK, which is essential for its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to inhibit the activation of mast cells and macrophages, suggesting potential applications in inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been shown to cross the blood-brain barrier, indicating potential for the treatment of central nervous system (CNS) malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, as well as its ability to cross the blood-brain barrier. However, this compound has also been shown to have off-target effects on other kinases, including ITK and TXK, which may limit its specificity in certain contexts.
Orientations Futures
For research on N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide include further preclinical and clinical studies to evaluate its efficacy and safety in B-cell malignancies and other diseases. In addition, studies are needed to elucidate the mechanisms underlying this compound's effects on mast cells and macrophages, and to explore its potential for the treatment of CNS malignancies. Finally, the development of more selective BTK inhibitors may help to overcome the limitations of this compound and other current inhibitors.
Méthodes De Synthèse
The synthesis of N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with 2-thiophenecarboxylic acid to form the corresponding amide. This amide is then reduced to the amine using sodium borohydride, followed by acylation with furan-2-carboxylic acid chloride to yield this compound.
Applications De Recherche Scientifique
N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Propriétés
Formule moléculaire |
C17H14N2O3S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[2-methyl-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-11-10-12(18-17(21)15-5-3-9-23-15)6-7-13(11)19-16(20)14-4-2-8-22-14/h2-10H,1H3,(H,18,21)(H,19,20) |
Clé InChI |
DLJCEGYYZLJTJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)


![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)